molecular formula C23H28N2O4 B6137414 methyl 5-{3-[(1-naphthoylamino)methyl]-1-piperidinyl}-5-oxopentanoate

methyl 5-{3-[(1-naphthoylamino)methyl]-1-piperidinyl}-5-oxopentanoate

Cat. No. B6137414
M. Wt: 396.5 g/mol
InChI Key: WEYUCCGZTOVWNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-{3-[(1-naphthoylamino)methyl]-1-piperidinyl}-5-oxopentanoate, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. JWH-018 is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis. JWH-018 has been used as a research chemical to study the endocannabinoid system and its effects on the human body.

Mechanism of Action

Methyl 5-{3-[(1-naphthoylamino)methyl]-1-piperidinyl}-5-oxopentanoate binds to the CB1 receptor in the brain, which is responsible for the psychoactive effects of THC. It produces similar effects to THC, such as euphoria, relaxation, and altered perception. methyl 5-{3-[(1-naphthoylamino)methyl]-1-piperidinyl}-5-oxopentanoate has a high affinity for the CB1 receptor, which makes it more potent than THC.
Biochemical and Physiological Effects:
methyl 5-{3-[(1-naphthoylamino)methyl]-1-piperidinyl}-5-oxopentanoate has been shown to have a variety of biochemical and physiological effects on the human body. It has been shown to increase heart rate and blood pressure, as well as cause bronchodilation and bronchoconstriction. methyl 5-{3-[(1-naphthoylamino)methyl]-1-piperidinyl}-5-oxopentanoate has also been shown to affect the release of neurotransmitters in the brain, such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

Methyl 5-{3-[(1-naphthoylamino)methyl]-1-piperidinyl}-5-oxopentanoate has several advantages for lab experiments, such as its high potency and ability to bind to the CB1 receptor. However, it also has several limitations, such as its potential for abuse and lack of specificity for the CB1 receptor. methyl 5-{3-[(1-naphthoylamino)methyl]-1-piperidinyl}-5-oxopentanoate is also a Schedule I controlled substance in the United States, which limits its availability for research purposes.

Future Directions

There are several future directions for research on methyl 5-{3-[(1-naphthoylamino)methyl]-1-piperidinyl}-5-oxopentanoate and synthetic cannabinoids. One area of research is the development of more specific CB1 receptor agonists that have fewer side effects and less potential for abuse. Another area of research is the study of the long-term effects of synthetic cannabinoids on the brain and behavior. Additionally, research is needed to better understand the pharmacokinetics and metabolism of methyl 5-{3-[(1-naphthoylamino)methyl]-1-piperidinyl}-5-oxopentanoate in the human body.

Synthesis Methods

Methyl 5-{3-[(1-naphthoylamino)methyl]-1-piperidinyl}-5-oxopentanoate is synthesized using a multi-step process that involves the condensation of 1-naphthoyl chloride with 1-pentyl-3-(4-chlorobenzyloxy)pyrrolidine, followed by reduction and esterification reactions. The final product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

Methyl 5-{3-[(1-naphthoylamino)methyl]-1-piperidinyl}-5-oxopentanoate has been used in scientific research to study the endocannabinoid system and its effects on the human body. It has been shown to bind to the CB1 receptor, which is responsible for the psychoactive effects of THC. methyl 5-{3-[(1-naphthoylamino)methyl]-1-piperidinyl}-5-oxopentanoate has also been used to study the effects of synthetic cannabinoids on the brain and behavior.

properties

IUPAC Name

methyl 5-[3-[(naphthalene-1-carbonylamino)methyl]piperidin-1-yl]-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-29-22(27)13-5-12-21(26)25-14-6-7-17(16-25)15-24-23(28)20-11-4-9-18-8-2-3-10-19(18)20/h2-4,8-11,17H,5-7,12-16H2,1H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYUCCGZTOVWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(=O)N1CCCC(C1)CNC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-{3-[(1-naphthoylamino)methyl]-1-piperidinyl}-5-oxopentanoate

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